1,3-Benzodioxol-5-yl{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with a molecular formula of C20H19F3N2O3 This compound is known for its unique structural features, which include a benzodioxole ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst such as aluminum chloride.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole ring, trifluoromethylbenzene, and piperazine moieties using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways, such as those related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the trifluoromethyl and piperazine moieties.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzodioxole and piperazine moieties.
Piperazine: Contains the piperazine ring but lacks the benzodioxole and trifluoromethyl groups.
Uniqueness
1,3-BENZODIOXOL-5-YL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzodioxole ring, trifluoromethyl group, and piperazine moiety in a single molecule makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C20H19F3N2O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)16-3-1-2-14(10-16)12-24-6-8-25(9-7-24)19(26)15-4-5-17-18(11-15)28-13-27-17/h1-5,10-11H,6-9,12-13H2 |
InChI Key |
MCTUTXUTUJOXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.